2-(2-Chloro-6-fluorophenyl)ethanethioamide
Overview
Description
Scientific Research Applications
Chemical Synthesis and Methodology Development
- The synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored for their applications in manufacturing materials like flurbiprofen. This involves cross-coupling reactions and diazotization, indicating a methodology that could be applicable to the synthesis and application of "2-(2-Chloro-6-fluorophenyl)ethanethioamide" in similar chemical contexts (Qiu et al., 2009).
Environmental Chemistry and Toxicology
- Research into the environmental occurrence, fate, and toxicity of fluorinated alternatives to traditional organohalides provides insights into the potential environmental impact and remediation strategies for compounds like "2-(2-Chloro-6-fluorophenyl)ethanethioamide". This includes studies on the distribution, toxicology, and remediation of emerging persistent organic pollutants (POPs) in various media (Wang et al., 2019).
Molecular Imaging and Diagnosis
- The development and application of fluorophores for in vivo cancer diagnosis indicate a potential area where "2-(2-Chloro-6-fluorophenyl)ethanethioamide" could be explored, given its fluorinated structure. The toxicity and safety of these compounds for molecular imaging purposes have been reviewed, highlighting the need for thorough investigation before clinical application (Alford et al., 2009).
Advanced Materials and Liquid Crystals
- The peculiar properties of fluorinated liquid crystals and their commercial applications are extensively discussed, including the influence of fluoro substituents on liquid crystalline materials. This suggests potential applications of "2-(2-Chloro-6-fluorophenyl)ethanethioamide" in the field of advanced materials and displays if its structure is amenable to forming liquid crystalline phases (Hird, 2007).
Coordination Chemistry
- The coordination chemistry of acrylamide with transition metals is reviewed, offering insights into how "2-(2-Chloro-6-fluorophenyl)ethanethioamide" might interact with metals. Such interactions could be relevant in catalysis, sensor development, or materials science, depending on the specific properties and reactivity of the compound (Girma et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGQGNYWIVIDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)ethanethioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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